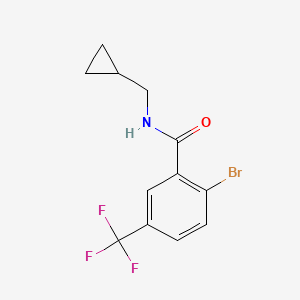

2-Bromo-N-(cyclopropylmethyl)-5-(trifluoromethyl)benzamide

Description

2-Bromo-N-(cyclopropylmethyl)-5-(trifluoromethyl)benzamide is a halogenated benzamide derivative featuring a bromine atom at the ortho position, a trifluoromethyl group at the para position, and a cyclopropylmethylamine substituent on the benzamide nitrogen.

Properties

IUPAC Name |

2-bromo-N-(cyclopropylmethyl)-5-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrF3NO/c13-10-4-3-8(12(14,15)16)5-9(10)11(18)17-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSZUQFMBMZRNJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC(=O)C2=C(C=CC(=C2)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amide Bond Formation

The carboxylic acid is activated for coupling with cyclopropylmethylamine using reagents such as oxalyl chloride or COMU (Scheme 13, RSC, 2021). In a representative procedure:

-

Activation : 2-Bromo-5-(trifluoromethyl)benzoic acid (3.3 g, 15 mmol) is treated with oxalyl chloride (3.31 mL, 37.6 mmol) and catalytic DMF in dichloromethane (DCM) at 0°C for 30 minutes. The mixture is concentrated to yield the acid chloride.

-

Coupling : The acid chloride is reacted with cyclopropylmethylamine in the presence of DIEA (6.56 mL, 37.6 mmol) and DMAP (0.91 g, 7.5 mmol) in DCM at 0°C overnight. The crude product is purified via flash chromatography (0–100% ethyl acetate/hexanes) to afford the title compound.

Table 1: Comparison of Amide Coupling Methods

| Activating Agent | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Oxalyl chloride | DIEA/DMAP | DCM | 0°C | 84% | |

| COMU | TEA | DCM | RT | 100% |

Optimization of Reaction Conditions

Solvent and Temperature Effects

Low-temperature conditions (0°C) during acid chloride formation minimize side reactions, such as premature hydrolysis. In contrast, room-temperature (RT) couplings using COMU and triethylamine (TEA) achieve quantitative yields, likely due to the superior stability of COMU-activated intermediates. Polar aprotic solvents like DCM or acetonitrile are preferred for their ability to dissolve both aromatic acids and amine nucleophiles.

Purification Strategies

Flash chromatography on silica gel (RediSep Rf columns) with ethyl acetate/hexanes gradients effectively separates the product from unreacted starting materials or byproducts. For example, Scheme 4 (RSC, 2021) reports an 84% yield after purification. Reverse-phase chromatography with trifluoroacetic acid (TFA) modifiers is employed for final polishing, particularly when trace impurities persist.

Characterization and Analytical Data

Spectroscopic Validation

Purity Assessment

HPLC analysis typically shows >95% purity when using mass-directed purification. Residual solvents (e.g., DCM, acetonitrile) are monitored via gas chromatography (GC) to meet ICH guidelines.

Challenges and Mitigation Strategies

Competing Side Reactions

The electron-withdrawing trifluoromethyl group deactivates the aromatic ring, potentially slowing amidation. Using excess DIEA (2–3 equivalents) ensures sufficient deprotonation of the amine, while DMAP accelerates acylation via nucleophilic catalysis.

Scalability and Industrial Relevance

The protocol in Scheme 4 (RSC, 2021) demonstrates scalability, with a 15 mmol reaction producing 2.4 g of product. Automated flash chromatography systems (e.g., Teledyne Isco CombiFlash Rf) enable efficient purification at multi-gram scales. Industrial applications may prioritize COMU over oxalyl chloride due to its lower corrosivity and compatibility with RT reactions, reducing energy costs .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(cyclopropylmethyl)-5-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the benzamide core or the substituents.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzamides with various functional groups.

Oxidation: Formation of hydroxylated or carbonylated derivatives.

Reduction: Formation of reduced benzamide derivatives with modified substituents.

Scientific Research Applications

2-Bromo-N-(cyclopropylmethyl)-5-(trifluoromethyl)benzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(cyclopropylmethyl)-5-(trifluoromethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can facilitate interactions with biological macromolecules.

Comparison with Similar Compounds

Substituent Impact:

- Trifluoromethyl (CF₃) vs.

- Cyclopropylmethyl vs. Methyl : The cyclopropylmethyl group introduces steric hindrance and may improve membrane permeability compared to smaller alkyl groups .

- Bromine Position : Bromine at the ortho position (vs. para in some analogs) could sterically hinder rotation or interaction with biological targets .

Physicochemical and Functional Properties

- Molecular Weight and Lipophilicity : The target compound (MW 322.12) is lighter than bis-CF₃ analogs (MW 339.24) but heavier than trifluoromethoxy derivatives (MW 298.06), which may influence logP and bioavailability .

Biological Activity

2-Bromo-N-(cyclopropylmethyl)-5-(trifluoromethyl)benzamide is a synthetic compound belonging to the class of benzamide derivatives. Its unique structural features, including the bromine and trifluoromethyl groups, suggest potential biological activities that merit investigation. This article reviews the biological activity of this compound based on available research findings, highlighting its mechanisms of action, applications in medicinal chemistry, and comparative analysis with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C12H11BrF3NO

- CAS Number : 1519387-04-2

- Molecular Weight : 303.12 g/mol

The compound features a bromine atom at the second position of the benzene ring and a trifluoromethyl group at the fifth position, which can enhance its lipophilicity and metabolic stability. The cyclopropylmethyl group attached to the nitrogen atom may influence its interaction with biological targets.

The biological activity of 2-Bromo-N-(cyclopropylmethyl)-5-(trifluoromethyl)benzamide is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group is known to enhance membrane permeability, allowing better cellular uptake.

Potential Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.

- Receptor Modulation : It could modulate receptor activity, particularly in neurotransmission pathways.

- Antiviral Activity : Preliminary studies suggest potential antiviral properties against specific viral targets.

Biological Activity Studies

Research on benzamide derivatives has shown promising results regarding their biological activities. Here are some key findings related to 2-Bromo-N-(cyclopropylmethyl)-5-(trifluoromethyl)benzamide:

Antiviral Activity

A study focusing on benzamide derivatives indicated that certain compounds could significantly reduce cytoplasmic HBV DNA levels by interfering with viral assembly processes. While specific data on 2-Bromo-N-(cyclopropylmethyl)-5-(trifluoromethyl)benzamide is limited, its structural similarities suggest it may exhibit comparable antiviral properties .

Anticancer Potential

Benzamide derivatives have been investigated for their anticancer activities. In particular, compounds similar to 2-Bromo-N-(cyclopropylmethyl)-5-(trifluoromethyl)benzamide have shown efficacy in inhibiting tumor growth through mechanisms involving apoptosis induction and cell cycle arrest .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-Bromo-N-(cyclopropylmethyl)-5-(trifluoromethyl)benzamide, we can compare it with other related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Bromo-5-(trifluoromethyl)benzamide | Lacks cyclopropylmethyl group | Moderate enzyme inhibition |

| 2-Bromo-N-methyl-5-(trifluoromethyl)benzamide | Contains methyl instead of cyclopropylmethyl | Anticancer activity |

| 2-Bromo-N-isobutyl-5-(trifluoromethyl)benzamide | Isobutyl group alters steric properties | Enhanced receptor binding |

Case Studies

- Study on Antiviral Effects : Research indicated that similar benzamide derivatives could inhibit HBV nucleocapsid assembly by targeting specific protein interfaces, suggesting potential pathways for further exploration in 2-Bromo-N-(cyclopropylmethyl)-5-(trifluoromethyl)benzamide .

- Anticancer Research : A series of studies demonstrated that benzamide derivatives could induce apoptosis in cancer cells through various signaling pathways, indicating a need for further investigation into how 2-Bromo-N-(cyclopropylmethyl)-5-(trifluoromethyl)benzamide interacts with these pathways .

Q & A

Basic: What are the key synthetic routes for 2-Bromo-N-(cyclopropylmethyl)-5-(trifluoromethyl)benzamide, and how are intermediates characterized?

The synthesis involves coupling 3,5-bis(trifluoromethyl)benzoic acid with 1-(3-chloropyrazin-2-yl)-N-(cyclopropylmethyl)ethanamine using chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate as a coupling agent in MeCN with N-methylimidazole as a base. The reaction is monitored by TLC (PE:EtOAc = 3:1, Rf = 0.5), and purification is achieved via silica gel chromatography (5% EtOAc in PE) . Intermediates are confirmed by ¹H-NMR and mass spectrometry (MS). For example, N-[1-(3-chloropyrazin-2-yl)ethyl]-N-(cyclopropylmethyl)-3,5-bis(trifluoromethyl)benzamide is isolated as a yellow solid (43% yield) .

Advanced: How can researchers mitigate low yields in the final coupling steps of this compound’s synthesis?

Low yields (e.g., 31% in final steps) may stem from steric hindrance from the cyclopropylmethyl group or competing side reactions. Strategies include:

- Optimizing coupling agents : Replace traditional reagents with chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate, which enhances activation of carboxylic acids .

- Temperature control : Maintain reactions at 30°C to minimize decomposition .

- Purification refinement : Use gradient elution in column chromatography (e.g., 5–20% EtOAc in PE) to resolve closely eluting byproducts .

Basic: Which spectroscopic methods are critical for characterizing this compound, and what spectral markers are diagnostic?

- ¹H-NMR : Key signals include the cyclopropylmethyl group (δ 0.5–1.5 ppm, multiplet) and aromatic protons adjacent to bromine (δ 7.8–8.1 ppm, deshielded due to electron-withdrawing effects) .

- ¹³C-NMR : The trifluoromethyl group appears as a quartet (δ ~120 ppm, J = 285 Hz) .

- Mass spectrometry : Look for [M+H]⁺ peaks at m/z 441.0 (C₁₅H₁₂BrF₃N₂O) with isotopic patterns confirming bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced: What methodological approaches are used to analyze conflicting data in biological activity studies?

Contradictions in biological data (e.g., variable IC₅₀ values) may arise from assay conditions or impurities. Solutions include:

- Purity validation : Use HPLC (≥95% purity) to exclude contaminants affecting activity .

- Dose-response curves : Perform triplicate assays with controls (e.g., DMSO) to normalize solvent effects .

- Structural analogs : Compare with compounds like N-(3-tert-butyl-1-(cyclopropylmethyl)-1H-pyrazol-5-yl)-2-fluoro-3-(trifluoromethyl)benzamide, which showed CB2 receptor selectivity (IC₅₀ = 2.9 nM) via similar substituents .

Advanced: How does the cyclopropylmethyl group influence pharmacological properties?

The cyclopropylmethyl group enhances:

- Metabolic stability : Its rigid structure reduces cytochrome P450 oxidation, as seen in compound 22 (CBS0550), which retained 85% stability in human liver microsomes .

- Receptor selectivity : The group’s steric bulk prevents off-target binding; e.g., CBS0550 showed 1,400-fold selectivity for CB2 over CB1 receptors .

- Solubility : Despite hydrophobicity, the group’s compact size improves aqueous solubility (e.g., 22 µM for CBS0550) compared to linear alkyl chains .

Basic: What are the recommended storage conditions to ensure compound stability?

- Temperature : Store at 0–6°C in airtight containers to prevent hydrolysis of the amide bond .

- Light protection : Use amber vials to avoid photodegradation of the bromine substituent .

- Moisture control : Include desiccants (e.g., silica gel) to mitigate hygroscopic degradation .

Advanced: How can computational tools aid in predicting synthetic pathways for derivatives?

- Retrosynthesis algorithms : Tools like Pistachio or Reaxys propose routes using precursor scoring (e.g., cyclopropylmethylamine as a nucleophile in SN2 reactions) .

- DFT calculations : Model transition states for amide coupling to predict regioselectivity (e.g., favoring N-alkylation over O-alkylation) .

- ADMET prediction : Software like SwissADME forecasts solubility and toxicity for derivatives before synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.